molecular formula C11H6ClN3O2S2 B2443360 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 888410-44-4

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2443360
CAS RN: 888410-44-4
M. Wt: 311.76
InChI Key: VSFVZMWRTYDMGX-UHFFFAOYSA-N
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Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is Coagulation factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting this enzyme can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis or stroke.

Mode of Action

It is known to interact with its target, coagulation factor x, leading to inhibition of the enzyme . This interaction and resulting inhibition prevent the enzyme from performing its role in the coagulation cascade, thus preventing the formation of blood clots.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. By inhibiting Coagulation factor X, the compound disrupts this pathway, preventing the formation of blood clots .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting Coagulation factor X, the compound prevents the formation of blood clots, which can reduce the risk of conditions such as deep vein thrombosis or stroke .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFVZMWRTYDMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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